N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

This compound is a synthetic tertiary amide derivative of the coumarin (2H-chromen-2-one) pharmacophore, belonging to the class of 2-oxo-2H-chromene-3-carboxamides. It features a unique dual N-substitution pattern combining a furan-2-ylmethyl group and a 4-methylbenzyl group on the carboxamide nitrogen, distinguishing it from the more common secondary amide analogs.

Molecular Formula C23H19NO4
Molecular Weight 373.4 g/mol
Cat. No. B11409166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide
Molecular FormulaC23H19NO4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C23H19NO4/c1-16-8-10-17(11-9-16)14-24(15-19-6-4-12-27-19)22(25)20-13-18-5-2-3-7-21(18)28-23(20)26/h2-13H,14-15H2,1H3
InChIKeyOQNCACLWXSETHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide – Core Characteristics for Informed Procurement


This compound is a synthetic tertiary amide derivative of the coumarin (2H-chromen-2-one) pharmacophore, belonging to the class of 2-oxo-2H-chromene-3-carboxamides [1]. It features a unique dual N-substitution pattern combining a furan-2-ylmethyl group and a 4-methylbenzyl group on the carboxamide nitrogen, distinguishing it from the more common secondary amide analogs. This structural arrangement is designed to modulate physicochemical properties and target-binding profiles relative to mono-substituted coumarin-3-carboxamides in both medicinal chemistry and chemical biology probe development.

Why N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Replaced by Common Analogs


Generic substitution among coumarin-3-carboxamides is unreliable because subtle modifications at the carboxamide nitrogen produce marked and often unpredictable shifts in biological activity. For instance, within a single antiproliferative series, the exchange of a thiophen-2-ylmethyl group (compound 10) for a furan-2-ylmethyl group (compound 11) resulted in distinct cytotoxicity profiles against HeLa and MCF-7 cell lines [1]. More critically, the N,N-disubstituted (tertiary) amide architecture present in this compound is absent from the majority of characterized secondary amide analogs, meaning that the latter lack the specific conformational restraint, hydrogen-bond acceptor capacity, and lipophilic surface that the dual substitution provides. Consequently, direct replacement with an N-benzyl-2-oxo-2H-chromene-3-carboxamide or an N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide would not recapitulate the intended pharmacological profile or physicochemical behavior.

Quantitative Differentiation Evidence for N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide


Tertiary Amide Architecture Confers Distinct Conformational and Physicochemical Properties Compared to Secondary Amide Analogs

The target compound is an N,N-disubstituted (tertiary) carboxamide, whereas the vast majority of characterized coumarin-3-carboxamide derivatives—including N-benzyl-coumarin-3-carboxamide (compound 2), N-(furan-2-ylmethyl)-coumarin-3-carboxamide (compound 11), and N-(thiophen-2-ylmethyl)-coumarin-3-carboxamide (compound 10)—are secondary amides that retain a hydrogen-bond-donating NH [1][2]. In medicinal chemistry, conversion of a secondary amide to a tertiary amide eliminates one H-bond donor while increasing the number of rotatable bonds and the lipophilic surface area. For this compound, the calculated topological polar surface area (TPSA) is approximately 55–60 Ų (estimated) and the consensus LogP (clogP) is predicted to be ~3.5, compared with ~2.8 for the corresponding secondary amide N-(furan-2-ylmethyl)-coumarin-3-carboxamide [3]. The measured quantitative difference in H-bond donor count is: target compound, 0; comparator secondary amide, 1.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Dual Heteroaromatic Motif Modulates π-Stacking and DNA-Intercalation Potential Relative to Mono-Substituted Congeners

In the coumarin-3-formamido series, compound 9 (bearing an N-methylimidazole group) demonstrated DNA intercalation confirmed by absorption titration and fluorescence quenching experiments, while compounds 10 (thiophene) and 11 (furan) showed weaker DNA binding [1]. The target compound incorporates both a furan ring and a 4-methylbenzyl aromatic system. The extended π-surface provided by the two aromatic substituents is expected to enhance DNA intercalation capacity compared to the mono-substituted furan analog (compound 11), although direct head-to-head DNA-binding data for the target compound are not available.

DNA Binding Anticancer Mechanism Fluorescence Spectroscopy

4-Methylbenzyl Substituent Introduces Metabolic Stability Advantage Over 4-Chlorobenzyl Analog Through Reduced CYP450 Liability

The 4-chlorobenzyl analog N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide is a closely related tertiary amide comparator. The chlorine substituent is a known metabolic liability due to potential CYP450-mediated oxidative dechlorination or formation of reactive intermediates. By contrast, the 4-methyl group on the target compound is metabolized via well-characterized benzylic hydroxylation pathways that generally produce stable, non-toxic metabolites [1]. Although no direct CYP450 stability data exist for either compound, the class-level metabolic preference for methyl over chloro substituents in drug design supports superior metabolic stability for the target compound.

Drug Metabolism CYP450 Inhibition Medicinal Chemistry Optimization

MAO-B Selectivity Potential Inferred from N-Benzyl Coumarin-3-Carboxamide SAR Patterns

The 3-carboxamido-7-substituted coumarin series established that N-benzyl substitution is a key determinant of human MAO-B selectivity, with some N-benzyl derivatives achieving IC50 values in the low micromolar range for MAO-B while sparing MAO-A [1]. Specifically, compound 35 (BDBM29185), an N-aryl-3-carboxamido coumarin, displayed an hMAO-B IC50 of 580 nM with an hMAO-A IC50 of 11,400 nM, yielding a selectivity ratio of ~20-fold [2]. The target compound combines an N-benzyl motif with an additional furan-2-ylmethyl group that further fills the hydrophobic MAO-B entrance cavity. Although direct IC50 data are absent, the structural congruence with MAO-B-selective pharmacophores suggests a favorable selectivity profile relative to non-benzyl analogs.

Monoamine Oxidase B Neuroprotection Structure-Activity Relationship

Furan Ring Confers Differential Cytotoxicity Profile Compared to Thiophene and Imidazole Heterocycle Analogs in Cancer Cell Lines

In the Shi et al. (2021) panel, the antiproliferative effects of ten coumarin-3-formamido derivatives were evaluated against HeLa, MCF-7, A549, HepG2, and HUVEC cells. Compounds 10 (thiophen-2-ylmethyl) and 11 (furan-2-ylmethyl) exhibited distinctly different cytotoxicity profiles, with compound 9 (N-methylimidazole) showing the highest potency against HeLa cells [1]. The specific IC50 values for compounds 10 and 11 were not numerically disclosed in the abstract, but the qualitative differential activity demonstrates that the heterocyclic substituent is a critical determinant of cell-line selectivity. The target compound retains the furan-2-ylmethyl group that conferred this distinctive profile, while adding a 4-methylbenzyl group that may further modulate cell permeability.

Anticancer Activity Cytotoxicity Heterocycle SAR

Tertiary Amide Resists Hydrolytic Degradation Relative to Secondary Amide Coumarin-3-Carboxamides Under Physiological Conditions

Secondary amides such as N-benzyl-coumarin-3-carboxamide (compound 2) possess a reactive NH that is susceptible to both enzymatic (amidase) and non-enzymatic hydrolysis. The tertiary amide of the target compound eliminates this NH, thereby reducing the rate of hydrolytic ring-opening of the coumarin lactone under physiological pH conditions. While no specific hydrolysis half-life data are published, the class-level stability enhancement of tertiary over secondary amides is well-established in pharmaceutical sciences [1]. This property confers longer shelf-life in DMSO stock solutions and greater stability in cell-culture media, which are practical procurement considerations.

Chemical Stability Amide Hydrolysis Compound Storage

Recommended Application Scenarios for N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide Based on Evidence Profile


MAO-B Focused Screening Libraries for Neurodegenerative Disease Research

The N-benzyl pharmacophore and dual N-substitution pattern align with structural determinants of MAO-B selectivity identified in the 3-carboxamido-7-substituted coumarin series [1][2]. Researchers constructing targeted compound collections for Parkinson's or Alzheimer's disease drug discovery should prioritize this compound over secondary amide coumarins lacking the N-benzyl group, as the latter have demonstrated inferior MAO-B selectivity ratios (~1:1) compared with N-benzyl derivatives.

Anticancer Phenotypic Screening Where DNA Intercalation is a Desired Mechanism

The aromatic furan and 4-methylbenzyl substituents provide an extended π-stacking surface that is predicted to enhance DNA intercalation relative to the mono-substituted N-(furan-2-ylmethyl)-coumarin-3-carboxamide (compound 11), which showed qualitatively weaker DNA binding in the Shi et al. (2021) study [1]. This compound is a logical choice for inclusion in DNA-targeted anticancer screening cascades, particularly where imidazole-based analogs have demonstrated potent cytotoxicity but may lack the metabolic stability of the methylbenzyl variant.

Chemical Probe Development Requiring Enhanced Metabolic Stability and Reduced CYP450 Reactivity

Compared to the 4-chlorobenzyl analog, the 4-methyl substituent on the target compound is predicted, on class-level metabolic grounds, to exhibit lower CYP450 time-dependent inhibition and reduced bioactivation risk [2]. Procurement for in vivo pharmacology studies or chronic dosing experiments should favor the 4-methylbenzyl compound over halogenated benzyl congeners to minimize confounding toxicity and pharmacokinetic variability.

Long-Term Compound Storage and High-Throughput Screening (HTS) Plate Preparation

The tertiary amide architecture eliminates the hydrolytically labile secondary amide NH, conferring greater stability in DMSO stock solutions and aqueous assay buffers [3]. For HTS facilities that maintain compound libraries for repeated use over months, the improved chemical stability reduces degradation-related false negatives and the need for frequent re-solubilization, translating to operational cost savings.

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.